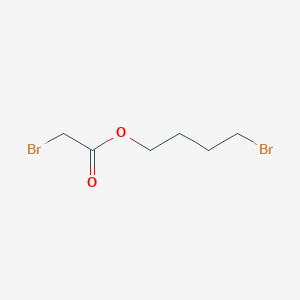

4-Bromobutyl 2-bromoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromobutyl 2-bromoacetate is an organic compound with the molecular formula C6H10Br2O2. It is a brominated ester that finds applications in various chemical reactions and synthesis processes. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

4-Bromobutyl 2-bromoacetate (4BBBA) is primarily used as a reagent in cross-coupling reactions . Its primary targets are the molecules involved in these reactions, such as boronic acids and other organic compounds .

Mode of Action

4BBBA interacts with its targets through a process known as cross-coupling. This involves the exchange of a halide (in this case, bromide) with another group on the target molecule . The result is a new compound with a different set of properties.

Biochemical Pathways

The exact biochemical pathways affected by 4BBBA depend on the specific targets it interacts with. It’s known that it plays a role in the synthesis of esters . This suggests that it may affect pathways related to ester metabolism.

Result of Action

The primary result of 4BBBA’s action is the formation of new compounds through cross-coupling reactions . These new compounds can have a wide range of properties and uses, depending on the specific targets involved in the reaction.

Action Environment

The action of 4BBBA can be influenced by various environmental factors. For example, the efficiency of cross-coupling reactions can be affected by the temperature, the presence of a catalyst, and the concentration of the reactants . Additionally, the stability of 4BBBA may be influenced by factors such as light, heat, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyl 2-bromoacetate can be synthesized through the reaction of 4-bromobutyric acid with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyl 2-bromoacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Cross-Coupling Reactions: It can participate in Suzuki and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Elimination Reactions: Formation of alkenes.

Cross-Coupling Reactions: Formation of biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

4-Bromobutyl 2-bromoacetate is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: For the development of pharmaceutical compounds and drug candidates.

Material Science: In the preparation of polymers and advanced materials.

Biological Studies: As a reagent in the modification of biomolecules for studying biological pathways and mechanisms

Comparison with Similar Compounds

4-Bromobutyl acetate: Similar in structure but lacks the second bromine atom, making it less reactive in certain reactions.

Bromoacetic acid: Contains a single bromine atom and is often used as a reagent in the synthesis of esters and other derivatives.

4-Bromobutyric acid: A precursor in the synthesis of 4-Bromobutyl 2-bromoacetate, containing a single bromine atom.

Uniqueness: this compound is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in synthetic applications. This dual bromination allows for more diverse chemical transformations compared to its mono-brominated counterparts .

Properties

IUPAC Name |

4-bromobutyl 2-bromoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c7-3-1-2-4-10-6(9)5-8/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAGIIBZSLWICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)COC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2432097.png)

![4-(7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl)phenol](/img/structure/B2432105.png)

![1-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432109.png)

![3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2432112.png)

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)